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Compound of Interest

Compound Name: BI-1935

Cat. No.: B15613023 Get Quote

BI-1935 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use of BI-1935, focusing on ensuring on-

target specificity and minimizing the impact of potential off-target activities during experiments.

Frequently Asked Questions (FAQs)
Q1: What is BI-1935 and what is its primary molecular target?

BI-1935 is a potent and selective small-molecule inhibitor.[1][2] Its primary target is the enzyme

soluble epoxide hydrolase (sEH), also known as Epoxide Hydrolase 2 (EPHX2).[2] It is not

intended for human or veterinary use and is available for research purposes only.[1]

Q2: Is BI-1935 a kinase inhibitor?

No, BI-1935 is not a kinase inhibitor. It is an inhibitor of soluble epoxide hydrolase (sEH), which

belongs to the hydrolase class of enzymes.[2] This is a critical distinction, as the experimental

design and interpretation of results will differ significantly from those involving kinase inhibitors.

Q3: What is the potency of BI-1935 on its primary target?

BI-1935 exhibits high potency against human soluble epoxide hydrolase (h-sEH). The reported

IC50 values are:

7 nM in a biochemical h-sEH binding assay.[2]
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< 1 nM in a cellular HepG2-DHET assay.[2]

Q4: What are the known off-targets of BI-1935?

Comprehensive selectivity screening is crucial for understanding any inhibitor's potential off-

target effects. A screening of BI-1935 against a panel of 67 targets at a concentration of 10 µM

revealed a generally high degree of selectivity.[2] However, one significant off-target was

identified:

Thromboxane Synthase: 96% inhibition at 10 µM, with a measured IC50 of 0.132 µM (132

nM).[2]

This means that at concentrations significantly above its IC50 for sEH, BI-1935 can also inhibit

Thromboxane Synthase.

Quantitative Selectivity Data
The following table summarizes the potency and key selectivity data for BI-1935. Researchers

should use concentrations that maximize sEH inhibition while minimizing effects on known off-

targets.
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Target
Name

Target
Class

Potency
(IC50)

% Inhibition
@ 10 µM

Selectivity
vs. sEH
(Biochemic
al)

Notes

Soluble

Epoxide

Hydrolase

(sEH/EPHX2)

Hydrolase 7 nM N/A On-Target

Primary

target of BI-

1935.[2]

Thromboxane

Synthase
Synthase 132 nM 96% ~19-fold

The most

significant off-

target

identified.[2]

hCYP

Epoxygenase

s

(2J2/2C9/2C1

9)

Cytochrome

P450
> 1 µM N/A > 100-fold

Considered

to have good

selectivity.[2]

Interleukin-2

(IL-2)
Cytokine > 1 µM N/A > 100-fold

Considered

to have good

selectivity.[2]

Panlabs

Panel (61 of

67 targets)

Various N/A < 20% High

Broadly

selective

across the

majority of

targets

screened.[2]

Troubleshooting Guide: Unexpected Experimental
Results
Encountering unexpected or paradoxical results is a common challenge in pharmacology. This

guide helps you troubleshoot whether off-target activity of BI-1935 might be responsible for

your observations.
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Issue: The observed cellular phenotype does not match the known function of sEH.

Possible Cause: The phenotype could be driven by inhibition of an off-target, such as

Thromboxane Synthase, or by modulation of a downstream pathway with complex

regulation.

Troubleshooting Steps:

Concentration Check: Are you using the lowest effective concentration of BI-1935? Create

a full dose-response curve in your cellular assay to ensure you are not using a

concentration in the range where off-target inhibition (e.g., >100 nM) is likely.

Validate with a Different Tool: Use a structurally unrelated sEH inhibitor to see if it

recapitulates the phenotype. A positive result strengthens the conclusion that the effect is

on-target.[3]

Genetic Knockdown: Employ siRNA or CRISPR/Cas9 to reduce sEH expression. If the

phenotype of sEH knockdown matches the effect of BI-1935 treatment, it provides strong

evidence for on-target activity.

Rescue Experiment: If you suspect sEH inhibition is the cause, try to "rescue" the

phenotype by adding back the product of sEH activity, which are dihydroxyeicosatrienoic

acids (DHETs).

Issue: The magnitude of the effect is stronger or weaker than anticipated.

Possible Cause: The inhibitor's potency can vary between biochemical and cellular assays.

Off-target effects could also be confounding the results, either synergistically or

antagonistically.

Troubleshooting Steps:

Confirm Target Engagement: Use a cellular assay to confirm that BI-1935 is inhibiting sEH

in your specific cell type at the concentrations used. (See Protocol 1).

Assess Off-Target Pathway: Measure the activity of the most likely off-target,

Thromboxane Synthase. For example, measure the levels of its product, Thromboxane A2
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(TXA2), or its stable metabolite, Thromboxane B2 (TXB2).

Consult Literature: Review literature for potential crosstalk between the sEH and

Thromboxane signaling pathways, which could explain complex dose-response

relationships.

Experimental Protocols
Protocol 1: Cellular Soluble Epoxide Hydrolase (sEH) Activity Assay

This protocol assesses the inhibitory activity of BI-1935 on sEH within a cellular context by

measuring the conversion of a substrate to its product.

Materials:

Cells of interest

BI-1935 stock solution (e.g., 10 mM in DMSO)

Cell culture medium

Lysis Buffer (e.g., RIPA with protease inhibitors)

sEH substrate (e.g., 14,15-Epoxyeicosatrienoic acid, EET)

Analytical equipment (LC-MS/MS) for detecting the product (14,15-DHET)

Methodology:

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of

BI-1935 concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for a

predetermined time (e.g., 1-2 hours).

Substrate Addition: Add the sEH substrate (e.g., 14,15-EET) to the media and incubate for

a specific duration (e.g., 30 minutes).

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them.
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Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipids (EETs and

DHETs) from the cell lysate.

LC-MS/MS Analysis: Quantify the levels of the product (14,15-DHET) and the remaining

substrate (14,15-EET) using a validated LC-MS/MS method.

Data Analysis: Calculate the ratio of product (DHET) to substrate (EET) or the total

amount of product formed. Plot the inhibition of DHET formation against the BI-1935
concentration to determine the cellular IC50.

Protocol 2: Orthogonal Validation Using a Structurally Unrelated Inhibitor

This protocol is designed to confirm that an observed phenotype is due to the inhibition of the

intended target (sEH) and not an artifact of the specific chemical structure of BI-1935.

Materials:

BI-1935

A structurally distinct sEH inhibitor (e.g., TPPU, UC1153)

Vehicle control (DMSO)

The cellular assay system used to identify the initial phenotype

Methodology:

Dose-Response: Determine the IC50 of both BI-1935 and the alternate sEH inhibitor in

your specific cellular phenotype assay.

Comparative Treatment: Treat cells with equipotent concentrations of BI-1935 and the

alternate inhibitor (e.g., at their respective IC50 and 10x IC50).

Phenotype Assessment: Measure the phenotype of interest using the established assay.

Data Analysis: Compare the results. If both structurally different inhibitors produce the

same phenotype with similar dose-response relationships, it strongly supports the

conclusion that the effect is mediated by sEH inhibition.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15613023?utm_src=pdf-body
https://www.benchchem.com/product/b15613023?utm_src=pdf-body
https://www.benchchem.com/product/b15613023?utm_src=pdf-body
https://www.benchchem.com/product/b15613023?utm_src=pdf-body
https://www.benchchem.com/product/b15613023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations

Cell Membrane

Cytosol

Arachidonic Acid (AA) CYP Epoxygenase Epoxyeicosatrienoic
Acids (EETs)

Soluble Epoxide
Hydrolase (sEH)

Metabolism

Biological Effects
(e.g., Vasodilation,
Anti-inflammatory)

Dihydroxyeicosatrienoic
Acids (DHETs) Inactive MetabolitesBI-1935 Inhibition

Click to download full resolution via product page

Caption: The sEH pathway showing BI-1935 blocking the conversion of EETs to DHETs.
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Caption: Workflow for troubleshooting unexpected phenotypes observed with BI-1935.
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Caption: Logic diagram for designing experiments to minimize BI-1935 off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [How to minimize BI-1935 off-target activity].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613023#how-to-minimize-bi-1935-off-target-
activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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